molecular formula C13H16FNO4S B2734700 Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride CAS No. 2411274-49-0

Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride

Cat. No.: B2734700
CAS No.: 2411274-49-0
M. Wt: 301.33
InChI Key: COVBNHAFWVKZHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes lead to Spiro[3,5-dihydro-1,4-benzoxazepine-2,4’-oxane]-4-sulfonyl fluoride. One notable method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone, leading to the formation of the spiro scaffold . Additionally, esterification of biologically active salicylanilides with N-protected amino acids has been employed to access related benzoxazepines .

Safety and Hazards

  • Precautionary Measures : Proper protective equipment (PPE) and handling protocols are crucial. Avoid inhalation, skin contact, and eye exposure. Follow safety guidelines provided in the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-20(16,17)15-9-11-3-1-2-4-12(11)19-13(10-15)5-7-18-8-6-13/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVBNHAFWVKZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CC3=CC=CC=C3O2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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